molecular formula C12H13F3O B157052 1-(4-Trifluoromethyl-phenyl)-pentan-1-one CAS No. 42916-66-5

1-(4-Trifluoromethyl-phenyl)-pentan-1-one

Cat. No.: B157052
CAS No.: 42916-66-5
M. Wt: 230.23 g/mol
InChI Key: YCECQFKWCCEISA-UHFFFAOYSA-N
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Description

Significance of Trifluoromethylated Organic Compounds in Contemporary Chemical Synthesis

The trifluoromethyl (-CF3) group is a crucial substituent in modern drug design and materials science. hovione.com Its incorporation into organic molecules can profoundly alter their physical, chemical, and biological properties. hovione.commdpi.com The high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond impart significant metabolic stability to the molecule. mdpi.com This is a key strategy used by medicinal chemists to prevent metabolic oxidation, thereby increasing the half-life of a drug candidate. mdpi.comwikipedia.org

Furthermore, the trifluoromethyl group can modulate a compound's lipophilicity, which affects its ability to permeate biological membranes and interact with target receptors. mdpi.comwechemglobal.com It is often employed as a bioisostere for other groups like chlorine or methyl to fine-tune steric and electronic properties, enhancing the binding affinity and efficacy of therapeutic compounds. mdpi.comwikipedia.org The unique characteristics of the -CF3 group have led to its inclusion in numerous successful pharmaceuticals, including antiviral and anticancer drugs. wikipedia.orgwechemglobal.com

Overview of Aryl Ketones Bearing Trifluoromethyl Substituents

Aryl ketones that feature a trifluoromethyl substituent represent an important class of compounds known as trifluoromethyl ketones (TFMKs). researchgate.netrsc.org These molecules are valuable synthetic intermediates and targets in the development of new pharmacologically active agents. researchgate.netrsc.org The presence of the electron-withdrawing trifluoromethyl group on the aromatic ring influences the reactivity of the ketone's carbonyl group.

The synthesis of these compounds can be achieved through various methods. A common approach is the Friedel-Crafts acylation, where a trifluoromethyl-substituted benzene (B151609) reacts with an acyl chloride in the presence of a Lewis acid catalyst. Other synthetic routes include the oxidation of corresponding trifluoromethyl carbinols and the trifluoromethylation of esters or aldehydes. researchgate.netbeilstein-journals.org The development of efficient methods for synthesizing α-trifluoromethyl ketones is an active area of research, with photoinduced radical trifluoromethylation being a modern approach. researchgate.netacs.org These synthetic strategies provide access to a wide range of trifluoromethylated aryl ketones for further chemical exploration and application.

Structural Elucidation and Core Architectural Features of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one

This compound is a synthetic aryl ketone characterized by a pentan-1-one chain attached to a phenyl ring, which is substituted with a trifluoromethyl group at the para (4-position). The core architecture consists of a valerophenone (B195941) (phenyl pentan-1-one) structure with the highly electronegative -CF3 group on the aromatic ring.

The molecular formula of the compound is C12H13F3O. nih.gov This structure combines a flexible alkyl chain with a rigid, substituted aromatic ring. The trifluoromethyl group significantly impacts the electronic properties of the phenyl ring and the adjacent carbonyl group. This compound serves as a valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry research. For instance, it has been used as a reagent in the synthesis of potential antagonists for the TRPV1 receptor, which is involved in neuropathic pain. chemicalbook.com

Below is a table summarizing the key identifiers and properties of this compound.

PropertyValue
IUPAC Name 1-(4-(Trifluoromethyl)phenyl)pentan-1-one lgcstandards.com
CAS Number 42916-66-5 lgcstandards.comsigmaaldrich.com
Molecular Formula C12H13F3O nih.govlgcstandards.comlgcstandards.com
Molecular Weight 230.23 g/mol lgcstandards.comlgcstandards.com
InChI Key YCECQFKWCCEISA-UHFFFAOYSA-N sigmaaldrich.com

Spectroscopic analysis is critical for the structural confirmation of this compound. Key expected spectroscopic features include:

¹H NMR: Characteristic signals for the aromatic protons would appear in the downfield region (typically δ 7.6–8.1 ppm), while the aliphatic protons of the pentanoyl chain would appear in the upfield region.

¹⁹F NMR: A distinct singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group, typically in the range of δ -60 to -65 ppm.

¹³C NMR: A signal for the ketone carbonyl carbon is expected around δ ~205 ppm.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be observed, typically in the range of 1680–1720 cm⁻¹.

Mass Spectrometry (MS): The molecular ion peak would confirm the compound's molecular weight.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCECQFKWCCEISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478636
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42916-66-5
Record name 1-[4-(Trifluoromethyl)phenyl]pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 1 4 Trifluoromethyl Phenyl Pentan 1 One

Oxidative Transformations

The oxidation of ketones can lead to a variety of products, depending on the oxidant and reaction conditions. For 1-(4-trifluoromethyl-phenyl)-pentan-1-one, oxidative pathways can result in the formation of carboxylic acids or esters through cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

Strong oxidizing agents can cleave the carbon-carbon bonds next to the carbonyl group in this compound. This oxidative cleavage can result in the formation of two carboxylic acids. Specifically, the bond between the carbonyl carbon and the adjacent carbon of the pentyl group can be broken, as can the bond between the carbonyl carbon and the phenyl ring.

Another significant oxidative transformation for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. organic-chemistry.orgwikipedia.orgnih.gov This reaction typically proceeds by treating the ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. wikipedia.org

For an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that can better stabilize a positive charge is more likely to migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org In the case of this compound, the competition is between the 4-trifluoromethylphenyl group and the butyl group (a primary alkyl group). Generally, an aryl group has a higher migratory aptitude than a primary alkyl group. Therefore, the migration of the 4-trifluoromethylphenyl group is expected to be favored, leading to the formation of butyl 4-(trifluoromethyl)benzoate.

The mechanism of oxidation with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) under acidic or basic conditions often involves the formation of an enol or enolate intermediate. The double bond of the enol is then susceptible to attack by the oxidizing agent, leading to cleavage.

The Baeyer-Villiger oxidation proceeds through a well-established mechanism involving a Criegee intermediate. wikipedia.org The reaction is initiated by the protonation of the carbonyl oxygen by the peroxy acid, which enhances the electrophilicity of the carbonyl carbon. The peroxy acid then attacks the carbonyl carbon in a nucleophilic addition step, forming the tetrahedral Criegee intermediate. This is followed by a concerted rearrangement where one of the groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide linkage, with the simultaneous cleavage of the O-O bond. The migratory aptitude is related to the ability of the migrating group to stabilize the partial positive charge that develops during the transition state of this rearrangement.

Reductive Processes

The carbonyl group of this compound is readily reduced to a secondary alcohol, 1-(4-trifluoromethyl-phenyl)-pentan-1-ol. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) being a common and selective choice.

The reduction of the prochiral ketone this compound results in the formation of a new chiral center at the carbinol carbon. The stereochemical outcome of this reduction can be influenced by the choice of reducing agent and the reaction conditions.

Sodium borohydride (NaBH₄) is a source of hydride ions (H⁻). The reduction of a ketone with NaBH₄ involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. This transfer of a hydride from the borohydride complex to the carbonyl carbon is the key step in the reduction. The mechanism proceeds via the attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxyborate intermediate. In a protic solvent like ethanol (B145695) or methanol, this intermediate is then protonated to yield the final alcohol product. One mole of sodium borohydride can, in principle, reduce four moles of a ketone.

The general mechanism for the reduction of a ketone with sodium borohydride is as follows:

Nucleophilic attack: The hydride ion from NaBH₄ attacks the partially positive carbonyl carbon, breaking the π-bond of the C=O group and forming a new C-H bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide ion.

Intermediate formation: A tetra-alkoxyborate complex is formed as all four hydride ions from the borohydride are transferred to four different ketone molecules.

Protonation: A protic workup (e.g., with water or a dilute acid) is then performed to protonate the alkoxide, yielding the alcohol product.

The rate of reduction of aryl ketones is significantly influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group (-CF₃) at the para position of this compound, increase the electrophilicity of the carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack by a hydride ion, thereby increasing the rate of reduction.

Studies on the reduction of a series of para-substituted acetophenones have shown a positive correlation between the rate of reduction and the electron-withdrawing ability of the substituent. For instance, the presence of an electron-withdrawing group on the benzene (B151609) ring has been shown to play a crucial role in determining the reduction rate in the synthesis of various (S)-alcohols from their corresponding carbonyl compounds. nih.gov A plot of the logarithm of the relative reaction rates against the Hammett substituent constant (σ) for the reduction of substituted acetophenones typically shows a positive ρ (rho) value, indicating that the reaction is facilitated by electron-withdrawing substituents. This is because these substituents stabilize the developing negative charge on the carbonyl oxygen in the transition state of the hydride attack.

The electron-withdrawing trifluoromethyl group also influences the hydration equilibrium of the ketone. Ketones can exist in equilibrium with their hydrate (B1144303) forms in aqueous solutions. The presence of strong electron-withdrawing groups on the aryl ring favors the formation of the hydrate. This is because these groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Stereoselective Reduction to Alcohols

Asymmetric Reductive Amination for Chiral Amine Synthesis

The conversion of ketones into chiral primary amines is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. Asymmetric reductive amination (ARA) offers a direct and efficient route to these valuable compounds. For substrates like this compound, which are aryl-trifluoromethyl ketones, ruthenium-catalyzed ARA has proven to be a highly effective method. nih.gov

This process typically utilizes ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source and molecular hydrogen (H₂) as the reductant, presenting a user-friendly and atom-economical approach. nih.gov The reaction mechanism involves the initial formation of an imine intermediate from the ketone and ammonia (B1221849), followed by a highly enantioselective, metal-catalyzed hydrogenation of the C=N bond to yield the chiral primary amine. The catalyst system, often a ruthenium complex with a chiral ligand, is crucial for controlling the stereochemical outcome. This method is tolerant of various functional groups on the aromatic ring, including the electron-withdrawing trifluoromethyl group, and consistently produces primary α-(trifluoromethyl)arylmethylamines with high enantioselectivity and in good yields. nih.gov

Table 1: Ruthenium-Catalyzed Asymmetric Reductive Amination of Representative Aryl-Trifluoromethyl Ketones Data is illustrative of the reaction type discussed and may not represent reactions performed on this compound itself.

Aryl Group Ligand Yield (%) Enantiomeric Excess (ee %)
4-CF₃C₆H₄ (R)-Xyl-Segphos 92 97 (R)
4-FC₆H₄ (R)-Xyl-Segphos 85 95 (R)
3-ClC₆H₄ (R)-Xyl-Segphos 88 96 (R)
2-Naphthyl (R)-Xyl-Segphos 75 93 (R)

Source: Based on findings from studies on asymmetric reductive amination. nih.gov

Biocatalytic Approaches for Enantioselective Reduction

Biocatalysis has emerged as a powerful tool for performing highly selective and environmentally benign chemical transformations. For the enantioselective reduction of prochiral ketones like this compound to their corresponding chiral alcohols, enzymes such as ketoreductases (KREDs), a class of oxidoreductases, are particularly well-suited. nih.govresearchgate.net

These enzymatic reductions utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or its reduced form (NADH), as the source of hydride for the reduction of the carbonyl group. To make the process economically viable, a cofactor regeneration system is employed, often using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase enzyme. nih.gov The high degree of stereocontrol arises from the precisely organized chiral environment of the enzyme's active site, which preferentially binds the substrate in an orientation that leads to the formation of one enantiomer over the other. Whole-cell biocatalysts (e.g., yeast or bacteria) or isolated, purified enzymes can be used. nih.govresearchgate.net The application of biocatalysis offers a green alternative to traditional chemical methods, often providing exceptional enantiomeric excess (>99% ee) under mild reaction conditions. rsc.org

Formation of Adducts and Hydrate Intermediates

Trifluoromethyl ketones (TFMKs) are known to readily form stable hydrate intermediates in the presence of water. beilstein-journals.org This propensity is a direct consequence of the powerful electron-withdrawing nature of the trifluoromethyl group. The reaction involves the nucleophilic addition of a water molecule to the electrophilic carbonyl carbon.

The CF₃ group destabilizes the carbonyl group through a strong inductive effect, making the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. Upon addition of water, a tetrahedral gem-diol (hydrate) is formed. The electron-withdrawing CF₃ group effectively stabilizes this hydrate by pulling electron density away from the newly formed C-O bonds, thus disfavoring the elimination of water to reform the ketone. beilstein-journals.org This stabilization makes the equilibrium between the ketone and its hydrate lie further towards the hydrate form compared to non-fluorinated ketone analogues. This property is significant in biochemistry, as TFMKs can act as effective mimics of the tetrahedral transition-state intermediates found in the enzymatic hydrolysis of esters and amides. beilstein-journals.org

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically inert and highly stable, making nucleophilic substitution at the trifluoromethyl carbon exceptionally difficult. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, and the fluorine atoms are poor leaving groups. Direct displacement of a fluoride (B91410) ion from a CF₃ group by a nucleophile is not a common reaction pathway under standard conditions.

However, reactions involving aromatic trifluoromethyl compounds with certain powerful nucleophilic reagents under specific conditions have been reported. acs.org These reactions are not straightforward substitutions on the CF₃ group itself but may involve complex mechanisms or reactions at other sites of the molecule that are activated by the CF₃ group. For practical synthetic purposes, the trifluoromethyl group on this compound is considered unreactive towards nucleophilic substitution.

Electrophilic Nature of the Carbonyl Carbon Facilitated by the Trifluoromethyl Group

The reactivity of a carbonyl group is defined by the electrophilicity of its carbon atom. libretexts.org In this compound, the carbonyl carbon's electrophilic character is significantly enhanced by the electronic influence of the para-substituted trifluoromethyl group. The CF₃ group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I).

This effect is transmitted through the benzene ring to the carbonyl group, pulling electron density away from the carbonyl carbon. This withdrawal of electrons increases the magnitude of the partial positive charge (δ+) on the carbonyl carbon, making it a more potent electrophile. libretexts.org Studies into the nature of electrophilicity suggest that this reactivity is primarily governed by electrostatic attractions between the carbonyl compound and an incoming nucleophile. rsc.orgucm.es A more electrophilic carbonyl carbon will react more readily with nucleophiles. Consequently, this compound is expected to be more reactive towards nucleophilic addition reactions than its non-fluorinated analogue, valerophenone (B195941).

Functional Group Derivatization at the Ketone Moiety

Oxime Formation and Related Derivatives

The ketone moiety of this compound can be readily converted into a variety of derivatives through condensation reactions. A common and important derivatization is the formation of an oxime. This reaction involves the condensation of the ketone with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) under mildly acidic conditions. wikipedia.org

The reaction mechanism proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic carbonyl carbon, forming a carbinolamine intermediate. This is followed by dehydration (elimination of a water molecule) to yield the final oxime product, which contains a C=N-OH functional group. wikipedia.org The formation of oximes from related trifluoromethyl-phenyl ketones is a well-established process. nih.govgoogle.com These oxime derivatives serve as important intermediates in organic synthesis and are found in various biologically active molecules. chembk.comresearchgate.net For instance, they can be used in the Beckmann rearrangement to produce amides or further reduced to form amines.

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1-(4-trifluoromethyl-phenyl)-pentan-1-one, ¹H, ¹⁹F, and ¹³C NMR spectroscopy are particularly informative.

Proton (¹H) NMR: Analysis of Aromatic and Aliphatic Resonances for Structural Assignment

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring relationships within the molecule. The spectrum of this compound is characterized by signals in both the aromatic (downfield) and aliphatic (upfield) regions.

The aromatic protons on the phenyl ring are influenced by the electron-withdrawing effects of both the ketone and the trifluoromethyl group. This deshielding effect causes their signals to appear at a lower field, typically in the range of δ 7.6–8.1 ppm. chemicalbook.com The protons ortho to the carbonyl group are expected to be the most deshielded, appearing around δ 8.0 ppm, while the protons meta to the carbonyl group (and ortho to the CF₃ group) appear slightly upfield, around δ 7.7 ppm. Due to spin-spin coupling, these aromatic protons typically present as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

The aliphatic pentanoyl chain gives rise to a series of distinct signals. Based on data from the analogous compound valerophenone (B195941), the following assignments can be predicted:

The α-methylene protons (adjacent to the carbonyl group) are deshielded and appear as a triplet around δ 2.9-3.0 ppm. chemicalbook.com

The β-methylene protons are further from the carbonyl group and resonate as a sextet around δ 1.7 ppm. chemicalbook.com

The γ-methylene protons appear as a sextet at a slightly higher field, around δ 1.4 ppm. chemicalbook.com

The terminal δ-methyl protons are the most shielded, appearing as a triplet around δ 0.9 ppm. chemicalbook.com

The integration of these signals corresponds to the number of protons in each environment (2H, 2H, 2H, and 3H for the aliphatic chain, and 2H and 2H for the aromatic ring), confirming the integrity of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (ortho to C=O)~8.0-8.1Doublet (d)~8.0
Aromatic (meta to C=O)~7.7-7.8Doublet (d)~8.0
α-CH₂~3.0Triplet (t)~7.5
β-CH₂~1.7Sextet~7.5
γ-CH₂~1.4Sextet~7.5
δ-CH₃~0.9Triplet (t)~7.5

Fluorine-19 (¹⁹F) NMR: Elucidation of Trifluoromethyl Group Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. oregonstate.edu Given the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, it provides clean spectra with a wide chemical shift range, making it an excellent tool for identifying the presence and electronic environment of fluorine atoms. oregonstate.edu

For this compound, the ¹⁹F NMR spectrum is expected to show a single, sharp signal corresponding to the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. For aromatic trifluoromethyl groups, this signal typically appears in the region of δ -60 to -65 ppm (relative to CFCl₃ as a standard). chemicalbook.com For the closely related compound 1-(4-(trifluoromethyl)phenyl)ethanone, the signal is observed at δ -63.23 ppm, confirming this expected range. The absence of coupling in a proton-decoupled spectrum indicates that there are no adjacent, non-equivalent fluorine atoms, which is consistent with the structure of a terminal CF₃ group.

Carbon-13 (¹³C) NMR: Comprehensive Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically gives rise to a single peak, allowing for a complete carbon count.

The spectrum of this compound will display signals for all 12 carbon atoms in the molecule. The most downfield signal corresponds to the carbonyl carbon of the ketone, which is highly deshielded and typically appears in the δ 190-215 ppm range for ketones. libretexts.org For aromatic ketones, this is often found near δ 200 ppm. oregonstate.edu

The aromatic carbons show a complex pattern due to substitution. The ipso-carbon attached to the CF₃ group is split into a quartet due to coupling with the three fluorine atoms and is found around δ 134.5 (q, J ≈ 33 Hz). The CF₃ carbon itself is also a quartet with a very large coupling constant (J ≈ 271 Hz) and appears around δ 123.7 ppm. The other aromatic carbons appear in the typical δ 125-140 ppm region.

The aliphatic carbons of the pentanoyl chain can be assigned based on their distance from the electron-withdrawing carbonyl group. Using valerophenone as a reference, the predicted shifts are:

α-Carbon: ~δ 38 ppm

β-Carbon: ~δ 27 ppm

γ-Carbon: ~δ 22 ppm

δ-Carbon (CH₃): ~δ 14 ppm

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O~199-205
Aromatic (C-C=O)~137-140
Aromatic (C-CF₃)~134 (quartet)
Aromatic (CH)~128-130
Aromatic (CH)~125 (quartet)
CF₃~124 (quartet)
α-CH₂~38
β-CH₂~27
γ-CH₂~22
δ-CH₃~14

Mass Spectrometry (MS) Applications for Molecular Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): Precision in Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. physicsopenlab.org For this compound, the molecular formula is C₁₂H₁₃F₃O. chemicalbook.comcdnsciencepub.com

The theoretical exact mass for this formula can be calculated by summing the precise masses of its constituent isotopes (¹²C, ¹H, ¹⁹F, and ¹⁶O). The calculated monoisotopic mass is 230.0918 Da. An experimental HR-MS measurement yielding a value within a few parts per million (ppm) of this theoretical mass provides definitive confirmation of the molecular formula, distinguishing it from other potential formulas that might have the same nominal mass. cdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound. Both Infrared (IR) and Raman spectroscopy provide characteristic "fingerprints" based on the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum for this compound is dominated by a very strong and sharp absorption band for the carbonyl (C=O) group stretch , which is expected in the range of 1685-1705 cm⁻¹ for an aromatic ketone. libretexts.org Conjugation with the phenyl ring lowers the frequency compared to a saturated ketone. libretexts.org

Other key absorption bands include:

C-H Stretching: Aliphatic sp³ C-H stretches appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic sp² C-H stretches appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, typically found in the 1100-1400 cm⁻¹ region. s-a-s.org

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the benzene ring produces bands of variable intensity in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra.

For this compound, the Raman spectrum would be expected to show:

A strong, sharp band for the symmetric "ring breathing" vibration of the 1,4-disubstituted aromatic ring, typically around 1600 cm⁻¹. acs.org This band is often more intense in Raman than in IR.

A moderately intense band for the C=O stretch (~1685-1705 cm⁻¹). While strong in the IR, it is also Raman active.

Signals corresponding to the C-H stretching vibrations, similar to those seen in the IR spectrum.

Vibrations associated with the CF₃ group , which are also Raman active.

Table 3: Summary of Key Spectroscopic Data

Technique Feature Expected Value/Region
¹H NMR Aromatic Protonsδ 7.6 – 8.1 ppm
Aliphatic Protonsδ 0.9 – 3.0 ppm
¹⁹F NMR CF₃ Groupδ -60 – -65 ppm
¹³C NMR Carbonyl Carbon (C=O)δ 199 – 205 ppm
Aromatic Carbonsδ 125 – 140 ppm
Aliphatic Carbonsδ 14 – 38 ppm
HR-MS [M]⁺m/z 230.0918
IR C=O Stretch1685 – 1705 cm⁻¹ (Strong)
C-F Stretch1100 – 1400 cm⁻¹ (Strong)
Raman Aromatic Ring Stretch~1600 cm⁻¹ (Strong)

Assignment of Characteristic Functional Group Vibrations (e.g., C=O, C-F)

In the infrared spectrum of this compound, specific absorption bands correspond to the vibrations of its distinct functional groups. The most prominent of these are the carbonyl (C=O) group of the ketone and the carbon-fluorine (C-F) bonds of the trifluoromethyl (-CF3) group.

The carbonyl stretching vibration (νC=O) is one of the most characteristic and intense absorptions in an IR spectrum. libretexts.org For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.orgvscht.cz Conjugation with an aromatic ring, as is the case in this molecule, tends to lower the frequency of this vibration to the 1685-1666 cm⁻¹ range. vscht.cz For similar aromatic cathinone (B1664624) derivatives, a strong carbonyl stretch has been observed at 1688 cm⁻¹. nih.gov

The trifluoromethyl group gives rise to several characteristic vibrations. The C-F stretching modes are particularly strong and are typically found in the 1400-1000 cm⁻¹ region of the IR spectrum. Specifically for the -CF3 group, strong absorption bands due to stretching vibrations have been reported in the ranges of 1174-1052 cm⁻¹ and 1140-1026 cm⁻¹ for related trifluoromethylphenyl compounds. researchgate.net

Other expected vibrations include C-H stretching from the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic pentanoyl chain (typically between 3000-2850 cm⁻¹). vscht.czudel.edu Aromatic C=C stretching vibrations are also expected in the 1600-1450 cm⁻¹ region. mdpi.com

Spectroscopic Signatures of Carbonyl and Trifluoromethyl Moieties

The spectroscopic signatures of the carbonyl and trifluoromethyl groups are key identifiers for this compound.

Carbonyl Moiety (C=O): The ketone's carbonyl group produces a very strong and sharp absorption band in the IR spectrum, making it one of the easiest functional groups to identify. libretexts.org Its exact position provides clues about its electronic environment. For this compound, the C=O is conjugated with the phenyl ring, which delocalizes the pi-electrons of the carbonyl bond, slightly weakening it and thus lowering its vibrational frequency compared to a simple aliphatic ketone. vscht.cz In Raman spectroscopy, the C=O stretch also appears as a strong band, often around 1690 cm⁻¹ for related structures. nih.gov

Trifluoromethyl Moiety (-CF3): This group is characterized by multiple strong absorption bands in the infrared spectrum due to the highly polar nature of the C-F bonds. The asymmetric and symmetric stretching vibrations of the three C-F bonds result in intense bands typically located in the 1350-1120 cm⁻¹ range. The exact position and number of bands can be influenced by the molecular symmetry and interactions with neighboring groups. These strong absorptions are a definitive spectroscopic marker for the presence of the trifluoromethyl substituent on the phenyl ring. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound
Functional GroupVibration ModeExpected Wavenumber Range (cm⁻¹)Intensity
C=O (Aromatic Ketone)Stretching (ν)1685 - 1705Strong, Sharp
C-F (in -CF₃)Stretching (ν)1100 - 1350Very Strong
C-H (Aromatic)Stretching (ν)3000 - 3100Medium to Weak
C-H (Aliphatic)Stretching (ν)2850 - 3000Strong
C=C (Aromatic)Stretching (ν)1450 - 1600Medium to Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. youtube.com The parts of a molecule responsible for this light absorption are known as chromophores. libretexts.org

In this compound, the primary chromophore is the 4-trifluoromethylbenzoyl system, which consists of the aromatic ring conjugated with the carbonyl group. This system gives rise to two main types of electronic transitions:

π → π* Transitions: These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uzh.ch In aromatic and conjugated systems, these transitions are typically strong (high molar absorptivity) and occur at shorter wavelengths.

n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the carbonyl oxygen) to a π* antibonding orbital. uzh.chlibretexts.org These transitions are "forbidden" by symmetry rules, resulting in a much weaker absorption (low molar absorptivity) at longer wavelengths compared to π → π* transitions. masterorganicchemistry.com

For aromatic ketones like acetophenone (B1666503), a π → π* transition is typically observed around 240-250 nm, while the weaker n → π* transition appears around 280 nm. science-softcon.de A structurally similar compound, 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, shows an absorption maximum at 253 nm, which is characteristic of the π → π* transition of the substituted benzoyl chromophore. nih.gov It is expected that this compound would exhibit a similar UV-Vis absorption profile.

Table 2: Expected UV-Vis Absorption Data for this compound
Electronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε)Associated Chromophore
π → π250 - 260High (~10,000)Trifluoromethylbenzoyl system
n → π~280 - 320Low (<1,000)Carbonyl group (C=O)

X-ray Diffraction (XRD) for Crystalline Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive analytical technique for determining the solid-state structure of a crystalline compound. mdpi.com By analyzing the diffraction pattern produced when X-rays pass through a single crystal, researchers can elucidate the precise three-dimensional arrangement of atoms within the crystal lattice. mdpi.com This information includes bond lengths, bond angles, and torsional angles, providing a complete picture of the molecule's conformation in the solid state. uantwerpen.be

The analysis of a crystalline sample of this compound would yield crucial structural information, such as:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Molecular Conformation: The exact spatial arrangement of the trifluoromethylphenyl group relative to the pentanoyl chain.

Intermolecular Interactions: Details on how individual molecules pack together in the crystal, including potential hydrogen bonds, van der Waals forces, or π-stacking interactions. researchgate.netnih.gov

While the technique is powerful, specific crystallographic data from a single-crystal X-ray diffraction study of this compound are not available in the surveyed literature. Such an analysis would be required to definitively characterize its solid-state structure.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Organic Synthesis

In organic synthesis, 1-(4-Trifluoromethyl-phenyl)-pentan-1-one serves as a versatile building block. Its chemical structure, featuring a ketone functional group and a trifluoromethylated aromatic ring, allows it to participate in a variety of chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group enhances the lipophilicity of the molecule, a property that is often desirable in medicinal chemistry as it can improve a compound's ability to cross biological membranes.

The presence of the trifluoromethyl (-CF3) group is of paramount importance in modern drug design and materials science. This group can significantly alter the electronic, lipophilic, and metabolic properties of a molecule. nih.govmdpi.com Consequently, this compound is utilized as a precursor for synthesizing more elaborate organic molecules where the inclusion of a trifluoromethyl moiety is desired. bldpharm.com It can be used in reactions such as Friedel-Crafts acylation to introduce the trifluoromethylphenyl pentanone structure into other molecules. The development of synthetic methods to create trifluoromethylated compounds is an active area of research, with fluoroform sometimes being used as an economical source for the trifluoromethyl group in the synthesis of aryl trifluoromethyl ketones. psu.edubeilstein-journals.org

This compound is a key synthetic intermediate for various specialized chemicals. anaxlab.comnih.gov It is classified as a derivative of Valerophenone (B195941) and is noted for its role as a reagent in the synthesis of 5,5-diarylpentadienamides, which have been investigated as potential orally available TRPV1 antagonists for treating neuropathic pain. chemicalbook.com The synthesis of pharmaceutical intermediates often involves the construction of complex molecular architectures, and starting materials like this compound provide a foundational structure that can be chemically modified to produce the final active pharmaceutical ingredient. sumitomo-chem.co.jp

The table below summarizes some of the key synthetic reactions and applications of this compound.

Reaction TypeReagents & ConditionsMajor ProductsApplication Area
OxidationPotassium permanganate (B83412) or chromium trioxideCarboxylic acids or other ketonesSynthesis of functionalized molecules
ReductionLithium aluminum hydride or sodium borohydride (B1222165)AlcoholsCreation of chiral centers and new functional groups
Reagent in SynthesisUsed with other reactants5,5-diarylpentadienamidesPharmaceutical intermediates for pain treatment chemicalbook.com

Development of Chemical Probes and Research Tools

Chemical probes are essential tools for dissecting complex biological processes. The properties of this compound make it suitable for the development of such probes. The trifluoromethyl group can serve as a useful spectroscopic marker in techniques like 19F NMR, and its influence on the biological activity of a molecule can be exploited to study specific biological targets.

The compound is used in the study of enzyme-catalyzed reactions. For instance, as a derivative of Valerophenone, it is related to inhibitors of the enzyme carbonyl reductase. chemicalbook.com By modifying the structure of this compound and observing how these changes affect its interaction with an enzyme, researchers can gain insights into the enzyme's mechanism of action and substrate specificity.

The introduction of a trifluoromethyl group can significantly alter a molecule's interaction with biological systems. This compound and its derivatives can be used as probes to investigate biological pathways where trifluoromethylated analogs of natural substrates or ligands might play a role. The enhanced lipophilicity conferred by the -CF3 group allows these probes to more effectively penetrate biological membranes and interact with intracellular targets, thereby helping to elucidate cellular pathways and protein functions.

Applications in the Design and Synthesis of Protease Inhibitors (e.g., SARS-CoV 3CL Protease Inhibitors)

Proteases are enzymes that cleave proteins and are critical for the life cycle of many pathogens, including viruses. ku.edu The 3C-like protease (3CLpro) of the SARS-coronavirus (SARS-CoV) is an essential enzyme for viral replication, making it a prime target for antiviral drug development. nih.govacs.org

Trifluoromethyl ketones (TFMKs) are a well-established class of inhibitors for serine and cysteine proteases. nih.gov The SARS-CoV 3CL protease is a cysteine protease, and therefore, TFMKs have been designed and synthesized as potential inhibitors. nih.gov The electrophilic carbon of the trifluoromethyl ketone group is attacked by the catalytic cysteine residue in the enzyme's active site, leading to inhibition. nih.gov While this compound is not a TFMK itself, its core structure—a trifluoromethylphenyl group attached to a carbonyl—makes it a relevant starting material or structural model for the design and synthesis of such inhibitors. The development of these inhibitors is a key strategy in creating treatments for viral diseases. nih.govnih.govresearchgate.net

The table below outlines research findings related to the development of protease inhibitors.

Inhibitor ClassTarget EnzymeMechanism of ActionRelevance of Trifluoromethyl Group
Trifluoromethyl ketones (TFMKs)SARS-CoV 3CL Protease (Cysteine Protease)Covalent binding with the catalytic Cys-145 residue nih.govThe ketone is activated by the electron-withdrawing -CF3 group, making it susceptible to nucleophilic attack nih.gov
PeptidomimeticsVarious Proteases (e.g., HIV-1 Protease)Mimic the natural substrate to block the active site diva-portal.orgstevens.edunih.govnih.govCan enhance binding affinity and metabolic stability

Utility in the Synthesis of Primary α-(Trifluoromethyl)arylmethylamines

Primary α-(Trifluoromethyl)arylmethylamines are crucial chiral intermediates in the pharmaceutical industry. The synthesis of these amines from prochiral aryl-trifluoromethyl ketones, such as this compound, is a significant area of research. One prominent method is the asymmetric reductive amination.

A highly efficient, user-friendly, and scalable method involves a ruthenium-catalyzed asymmetric reductive amination of aryl-trifluoromethyl ketones. nih.gov This process utilizes ammonium (B1175870) acetate (B1210297) (NH₄OAc) as the nitrogen source and hydrogen gas (H₂) as the reductant. The reaction demonstrates broad substrate tolerance, accommodating various substituents on the aromatic ring. nih.gov For a substrate like this compound, this reaction would yield the corresponding chiral primary amine with high efficiency.

The general catalytic cycle for this transformation is depicted below:

Reaction Scheme for Asymmetric Reductive Amination

Step 1: Imine Formation The ketone reacts with ammonia (B1221849) (from NH₄OAc) to form an intermediate imine.

Step 2: Asymmetric Reduction A chiral Ruthenium catalyst facilitates the asymmetric hydrogenation of the imine to produce the chiral primary amine.

This methodology is notable for its excellent chemoselectivity and enantioselectivity, often achieving high yields and enantiomeric excesses (ee). nih.gov

ParameterDescriptionReference
Reaction Type Asymmetric Reductive Amination nih.gov
Substrate Aryl-trifluoromethyl ketones (e.g., this compound) nih.gov
Nitrogen Source Ammonium Acetate (NH₄OAc) nih.gov
Reductant Hydrogen Gas (H₂) nih.gov
Catalyst Ruthenium-based chiral catalyst nih.gov
Products Primary α-(Trifluoromethyl)arylmethylamines nih.gov
Key Advantages High yields (51-92%), excellent enantioselectivities (80-97% ee), user-friendly nih.gov

Another synthetic approach involves a multi-step sequence starting with the formation of an imine from the ketone and benzylamine. This imine is then subjected to trifluoromethylation using the Ruppert-Prakash reagent (Me₃SiCF₃). The final step is a palladium-mediated hydrogenation to remove the benzyl (B1604629) group, furnishing the desired primary α-trifluoromethyl-amine. enamine.net This pathway offers an alternative, high-yielding route that avoids the need for chromatographic purification of intermediates. enamine.net

Applications as Reagents in the Synthesis of Specific Compound Classes (e.g., TRPV1 Antagonists)

This compound is a key starting material in the synthesis of 5,5-diarylpentadienamides. This class of compounds has been identified as potent and orally available antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov TRPV1 is an ion channel that plays a critical role in pain sensation, and its antagonists are actively being investigated as novel analgesic agents for treating neuropathic pain. nih.govnih.gov

The synthesis of these antagonists involves creating a complex scaffold where the 1-(4-trifluoromethyl-phenyl) moiety is a crucial component. The pentanone chain of the starting material is elaborated to form the pentadienamide core structure characteristic of these TRPV1 antagonists. nih.gov

FeatureDescriptionReference
Compound Class 5,5-Diarylpentadienamides nih.govnih.gov
Target Transient Receptor Potential Vanilloid 1 (TRPV1) nih.govnih.gov
Therapeutic Area Analgesia, Neuropathic Pain nih.gov
Role of Starting Material Provides the 4-(Trifluoromethyl)phenyl group and part of the carbon backbone.
Significance The resulting antagonists show high in-vivo efficacy and good pharmacokinetic profiles. nih.gov

The research into these antagonists highlights the importance of this compound as a specialized reagent for accessing complex molecular architectures with significant therapeutic potential.

Structure Reactivity and Structure Property Relationships

Electronic Effects of the Trifluoromethyl Group on Aromatic Ketone Reactivity

The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a characteristic that profoundly impacts the reactivity of the aromatic ketone 1-(4-Trifluoromethyl-phenyl)-pentan-1-one. nih.govtcichemicals.com This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the carbon-fluorine bonds and draws electron density away from the aromatic ring. nih.gov

This withdrawal of electron density deactivates the phenyl ring towards electrophilic substitution but, more importantly, significantly enhances the electrophilicity of the carbonyl carbon. mdpi.comresearchgate.netnumberanalytics.com By pulling electron density through the aromatic system, the -CF₃ group intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile and thus more susceptible to nucleophilic attack compared to non-fluorinated analogues like valerophenone (B195941). numberanalytics.comquora.com This enhanced reactivity is a critical factor in reactions such as reductions, additions, and condensations involving the carbonyl group. nih.govresearchgate.net The increased electrophilicity facilitates faster reaction rates with nucleophiles and can influence the equilibrium position of reactions, such as hydrate (B1144303) formation. ic.ac.uk

Table 1: Comparison of Hammett Constants and Relative Reactivity for para-Substituted Acetophenones (Illustrative Analogy)
Substituent (X) in X-C₆H₄COCH₃Hammett Constant (σₚ)Qualitative Effect on Carbonyl Electrophilicity
-OCH₃-0.27Decreased
-CH₃-0.17Decreased
-H0.00Baseline
-Cl+0.23Increased
-CF₃+0.54Strongly Increased
-NO₂+0.78Very Strongly Increased

Stereochemical Considerations in Reductive Processes and Asymmetric Synthesis

The reduction of the prochiral carbonyl group in this compound yields a chiral secondary alcohol, 1-(4-trifluoromethylphenyl)pentan-1-ol. numberanalytics.com Consequently, stereochemical control is a key consideration in its synthesis and transformations. Asymmetric synthesis aims to produce a single enantiomer of the resulting alcohol, which is often crucial for applications in medicinal chemistry and materials science. rsc.orgrsc.org

The electronic and steric properties of the trifluoromethyl group can influence the stereochemical outcome of reductive processes. nih.gov In asymmetric reductions using chiral catalysts or reagents, the catalyst must differentiate between the two prochiral faces of the carbonyl group. The bulky and strongly electron-withdrawing nature of the trifluoromethylphenyl group, relative to the pentyl group, provides a significant steric and electronic bias that chiral reducing agents can exploit. rsc.org For instance, asymmetric reductions of analogous trifluoromethyl ketones using chiral alkoxy-aluminium and -magnesium halides have been shown to yield products with high enantiomeric excess (ee). rsc.org The choice of catalyst and reaction conditions is paramount for achieving high stereoselectivity. nih.govnih.gov

Table 2: Examples of Asymmetric Reduction of Trifluoromethyl Aryl Ketones
SubstrateReducing Agent/Catalyst SystemProductEnantiomeric Excess (ee)
Phenyl trifluoromethyl ketone(-)-p-Menthan-3-yloxyaluminium dichloride(R)-2,2,2-Trifluoro-1-phenylethanol77%
Phenyl trifluoromethyl ketone(-)-Bornan-2-endo-yloxyaluminium dichloride(R)-2,2,2-Trifluoro-1-phenylethanol68%
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with Carbonyl Reductase(R)-1-[3-(Trifluoromethyl)phenyl]ethanol>99.9%

Modulating Reactivity through Substituent Variation on the Aryl Ring

The reactivity of this compound can be contextualized by considering the broader effects of substituent variation on the aryl ring of aromatic ketones. The rate and selectivity of nucleophilic addition to the carbonyl group are highly sensitive to the electronic properties of these substituents. numberanalytics.comresearchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like the trifluoromethyl (-CF₃), nitro (-NO₂), or halide groups enhance the reactivity of the ketone. researchgate.net They inductively or resonantly withdraw electron density, increasing the electrophilicity of the carbonyl carbon and stabilizing the negatively charged transition state during nucleophilic attack. numberanalytics.com

Electron-Donating Groups (EDGs): Conversely, substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups decrease reactivity. researchgate.net They donate electron density to the aromatic ring, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. quora.com

Therefore, the presence of the -CF₃ group places this compound on the higher end of the reactivity spectrum for aryl pentanones, making it more reactive towards nucleophiles than valerophenone or 4-methylvalerophenone. researchgate.net

Influence of the Trifluoromethyl Group on Lipophilicity and Membrane Permeability in Molecular Interactions

Physicochemical properties such as lipophilicity are critically influenced by the trifluoromethyl group, which has significant implications for the compound's behavior in biological systems. Lipophilicity, often quantified by the partition coefficient (log P), describes a compound's affinity for lipid-like environments versus aqueous ones.

This increased lipophilicity enhances the ability of a molecule to partition into and permeate through biological membranes. mdpi.com This property is a cornerstone of modern drug design, where the -CF₃ group is frequently incorporated into potential therapeutic agents to improve their absorption, distribution, and ability to cross barriers like the blood-brain barrier. mdpi.comresearchgate.net Therefore, this compound is predicted to be significantly more lipophilic and membrane-permeable than its non-fluorinated counterpart.

Table 3: Calculated Partition Coefficients (log P) Illustrating the Effect of the -CF₃ Group
CompoundCalculated log P
Valerophenone3.25
This compound4.32
Note: Log P values are estimates from chemical property databases and serve for comparative purposes.

Role of the Trifluoromethyl Group in Conformational Preferences and Intramolecular Interactions

The -CF₃ group is sterically larger than a hydrogen or fluorine atom and is comparable in size to an isopropyl group. researchgate.netresearchgate.net This steric bulk can influence crystal packing and interactions with molecular receptors. Electronically, the powerful inductive effect of the -CF₃ group alters the electron distribution throughout the entire molecule. mdpi.comacs.org This can lead to subtle changes in bond lengths and angles within the aromatic ring and the carbonyl group compared to unsubstituted analogs. beilstein-journals.org

Furthermore, the C-F bonds are highly polarized, and the fluorine atoms can participate in non-covalent interactions, such as weak hydrogen bonds or halogen bonds, which can be significant in condensed phases or in complexes with other molecules. acs.orgmdpi.com While intramolecular interactions are less pronounced due to the para position, the group's electronic signature and steric profile are key determinants of its intermolecular interaction potential, influencing properties like solubility and binding affinity in biological contexts. researchgate.netrsc.org

Future Directions in Research and Development

Development of Novel and Sustainable Synthetic Methodologies for Trifluoromethylated Ketones

The synthesis of trifluoromethylated ketones, including 1-(4-Trifluoromethyl-phenyl)-pentan-1-one, is moving towards more sustainable and efficient methods. Traditional syntheses like the Friedel-Crafts acylation often rely on harsh Lewis acid catalysts and anhydrous conditions. Future methodologies focus on minimizing waste, reducing energy consumption, and utilizing greener reagents.

One promising avenue is the use of fluoroform (HCF₃), an industrial byproduct, as an economical and atom-efficient trifluoromethylating agent. beilstein-journals.orgnih.gov Researchers have developed systems, such as using potassium hexamethyldisilazide (KHMDS) in triglyme (B29127), to effectively convert various esters into trifluoromethyl ketones with high yields. beilstein-journals.orgnih.gov Another sustainable approach involves photoredox catalysis, which uses visible light to initiate reactions under mild conditions. wechemglobal.comacs.org This technique can generate trifluoromethyl radicals from sources like CF₃Br for the synthesis of α-CF₃-substituted ketones. acs.org These light-driven methods often avoid the need for high temperatures and harsh reagents, aligning with the principles of green chemistry. wechemglobal.com

Recent advancements also include metal-free approaches. For instance, fluoroarenes have been used to mediate the trifluoromethylation of carboxylic acids, activating the acid group and generating the trifluoromethyl anion in situ without the need for external additives or metal catalysts. organic-chemistry.org

Table 1: Comparison of Synthetic Methodologies for Trifluoromethylated Ketones

Methodology Reagents/Catalysts Conditions Advantages
Friedel-Crafts Acylation Pentanoyl chloride, AlCl₃ Anhydrous Established method
Fluoroform-based HCF₃, KHMDS, triglyme -40 °C Uses industrial byproduct, high yields
Photoredox Catalysis CF₃Br, fac-Ir(ppy)₃, blue LED Room temperature Mild conditions, green, safe

| Fluoroarene-mediated | Carboxylic acids, Fluoroarenes | Mild, metal-free | No external additives, safe |

Exploration of Undiscovered Reactivity Profiles and New Transformations

The reactivity of this compound is largely dictated by the ketone carbonyl group and the electron-withdrawing nature of the trifluoromethylphenyl moiety. ontosight.ai While standard reactions like oxidation to carboxylic acids and reduction to alcohols are known, future research will delve into more novel transformations.

One area of exploration is the C-C bond cleavage of aryl alkyl ketones under mild, neutral conditions. Research has shown that electron-deficient aryl alkyl ketones can be converted to aryl carboxylic esters, a unique way to cleave a carbon-carbon bond. acs.org Applying and adapting such methodologies to trifluoromethylated ketones could provide new synthetic pathways to valuable ester compounds. Furthermore, the development of palladium-catalyzed redox-relay Heck reactions allows for the homologation of aryl ketones into long-chain ketones and aldehydes, demonstrating the potential for complex molecular diversification. nih.gov

The trifluoromethyl group itself can influence reactivity in unexpected ways, and exploring its participation in or direction of reactions is a key research area. The development of cooperative catalysis systems, such as combining nickel and photoredox catalysis, enables the functionalization of typically inert C-H bonds, for example, at the β-position of ketones, opening up new avenues for molecular construction. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new chemical processes. mdpi.com For compounds like this compound, advanced computational modeling offers the ability to predict reactivity, design novel catalysts, and explore reaction pathways at a molecular level. mdpi.comnih.govacs.org

Quantum chemical calculations, particularly using Density Functional Theory (DFT), can be used to model transition states and reaction intermediates that are difficult to observe experimentally. rsc.org This provides deep insights into reaction mechanisms and helps explain factors influencing selectivity and reactivity. mdpi.com For trifluoromethylated ketones, computational models can help elucidate the role of the highly electronegative trifluoromethyl group in enzymatic interactions or catalytic cycles. nih.gov

The integration of artificial intelligence (AI) and machine learning with computational chemistry is accelerating the design of new reactions and catalysts. mdpi.comnih.gov These data-driven approaches can predict reaction outcomes and identify optimal conditions, significantly reducing the experimental effort required for discovery. nih.gov Future applications could involve designing specific catalysts for transformations of the this compound scaffold or predicting its metabolic pathways.

Table 2: Applications of Computational Chemistry in Ketone Research

Computational Technique Application Potential Insight for this compound
Quantum Mechanics (e.g., DFT) Elucidate reaction mechanisms, model transition states Understand the electronic effect of the CF₃ group on reactivity and selectivity. rsc.org
Molecular Modeling Simulate enzyme-inhibitor binding Design more potent enzyme inhibitors based on the compound's scaffold. nih.gov
Machine Learning / AI Predict reaction outcomes, optimize conditions Accelerate the discovery of new reactions and sustainable synthetic routes. mdpi.comnih.gov

| Automated Pathway Search | Discover novel synthetic routes | Identify previously unknown transformations and synthetic strategies. rsc.org |

Innovative Applications in Emerging Chemical Technologies and Material Science

The unique properties imparted by the trifluoromethyl group—such as high lipophilicity, metabolic stability, and strong electron-withdrawing character—make trifluoromethylated ketones valuable in various fields. ontosight.aimdpi.com While this compound serves as a building block for pharmaceuticals and a reagent for creating TRPV1 antagonists, its core structure has potential in broader applications. chemicalbook.com

In material science, trifluoromethylated compounds are used in the synthesis of fluorinated polymers and materials with unique properties like enhanced thermal stability and chemical resistance. ontosight.ai The this compound scaffold could be incorporated into novel polymers or liquid crystals, where the trifluoromethyl group can influence properties like dielectric constant and molecular packing.

In agrochemistry, the trifluoromethyl group is a common feature in modern pesticides and herbicides due to its ability to enhance biological activity and stability. ontosight.airsc.org Future research could explore derivatives of this compound as potential new agrochemicals. The development of trifluoromethyl-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals, represents a significant area of research where this ketone could serve as a key starting material. rsc.org

Design of New Research Probes Incorporating the this compound Scaffold

Molecular probes are essential tools for studying biological processes. The this compound structure is already used as a probe to investigate biological pathways involving trifluoromethylated compounds. Its future potential lies in the rational design of more sophisticated and targeted research probes.

The trifluoromethyl group is often used as a bioisostere for other chemical groups and can enhance binding affinity with biological targets like enzymes. mdpi.com Trifluoromethyl ketones are known to act as inhibitors of serine and cysteine proteases, forming reversible covalent bonds with active site residues. nih.govresearchgate.net This property can be harnessed to design specific enzyme inhibitors for research purposes. The lipophilicity enhanced by the CF₃ group allows the molecule to more effectively cross biological membranes, a crucial feature for a successful probe.

By modifying the pentanone side chain or adding reporter groups (e.g., fluorescent tags or biotin), the this compound scaffold can be transformed into highly specific probes for imaging, activity-based protein profiling, and identifying new drug targets.

Q & A

Basic: What synthetic routes are effective for preparing 1-(4-Trifluoromethyl-phenyl)-pentan-1-one, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via Friedel-Crafts acylation, where pentanoyl chloride reacts with 4-trifluoromethylbenzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include Grignard reactions, such as coupling 4-trifluoromethylphenylmagnesium bromide with a pentanoyl electrophile. Optimization involves:

  • Catalyst selection : Lewis acids (AlCl₃, FeCl₃) improve electrophilic substitution efficiency .
  • Solvent choice : Anhydrous dichloromethane or ether enhances reactivity.
  • Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions.
    For example, analogous biphenyl ketone syntheses achieved 59–70% yields using Grignard or Friedel-Crafts methods .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.6–8.1 ppm) and ketone carbonyl (δ ~205 ppm). The trifluoromethyl group (CF₃) shows a distinct ¹⁹F NMR signal at δ −60 to −65 ppm .
  • IR spectroscopy : Strong C=O stretch near 1680–1720 cm⁻¹ .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 246 (C₁₂H₁₃F₃O⁺) with fragmentation patterns confirming the pentanone chain .

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL software is ideal for determining bond angles, torsion angles, and packing arrangements. Challenges include:

  • Electron-withdrawing CF₃ effects : May cause disorder in the phenyl ring; low-temperature data collection (e.g., 100 K) improves resolution .
  • Refinement strategies : Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O) . For example, related trifluoromethyl ketones show C–F···H contacts contributing to crystal stability .

Advanced: What methodologies address spectral contradictions when analyzing derivatives in complex mixtures?

Answer:

  • High-resolution MS (HRMS) : LC-QTOF-MS distinguishes isobaric ions (e.g., differentiating CF₃ from other substituents) .
  • Isotopic pattern analysis : The CF₃ group’s unique isotopic signature (¹⁹F) aids identification in mixtures .
  • Tandem MS (MS/MS) : Fragment ions like m/z 145 (CF₃C₆H₄⁺) confirm the aromatic moiety .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • PPE : Gloves, goggles, and fume hood use to avoid inhalation/skin contact .
  • Waste disposal : Neutralize with dilute NaOH before aqueous disposal .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Analog synthesis : Modify the pentanone chain (e.g., branching) or substituents (e.g., halogens) to assess pharmacological effects .
  • In vitro assays : Test receptor binding (e.g., dopamine/norepinephrine transporters) using radioligand displacement assays .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins .

Advanced: What strategies validate metabolic stability in biological systems?

Answer:

  • In vitro models : Incubate with liver microsomes (human/rat) and quantify metabolites via LC-MS .
  • Isotopic labeling : Use ¹³C-labeled ketone to track metabolic pathways .
  • Enzyme inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to identify primary metabolic enzymes .

Basic: How is chromatographic purity assessed for this compound?

Answer:

  • HPLC/GC : Use C18 columns (HPLC) or DB-5MS (GC) with UV detection (254 nm) or FID/ECD .
  • Retention time comparison : Cross-reference with authenticated standards .
  • Impurity profiling : Identify byproducts (e.g., unreacted pentanoyl chloride) via spiking experiments .

Advanced: What crystallographic software tools are optimal for refining this compound’s structure?

Answer:

  • SHELX suite : SHELXL refines atomic positions and thermal parameters, while SHELXD solves phase problems via dual-space methods .
  • Olex2 or WinGX : Visualize electron density maps and validate hydrogen bonding networks .

Advanced: How does the trifluoromethyl group influence physicochemical properties?

Answer:

  • Lipophilicity : Increases logP (enhances blood-brain barrier penetration) .
  • Metabolic resistance : CF₃ reduces oxidative metabolism by cytochrome P450 enzymes .
  • Electron density : Withdraws electrons from the aromatic ring, altering reactivity in electrophilic substitutions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
1-(4-Trifluoromethyl-phenyl)-pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Trifluoromethyl-phenyl)-pentan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.